molecular formula C24H25FN4O3 B4967514 N-{1-[1-(2-fluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide

N-{1-[1-(2-fluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide

货号 B4967514
分子量: 436.5 g/mol
InChI 键: OEJSSNGYUJCDTK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-{1-[1-(2-fluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide, commonly known as Compound A, is a small molecule drug compound that has been extensively studied for its potential therapeutic applications. It is a potent and selective agonist of the peroxisome proliferator-activated receptor alpha (PPARα), which plays a crucial role in regulating lipid metabolism, inflammation, and glucose homeostasis.

作用机制

Compound A exerts its therapeutic effects by activating PPARα, a nuclear receptor that regulates the expression of genes involved in lipid metabolism, inflammation, and glucose homeostasis. Upon activation, PPARα forms a heterodimer with retinoid X receptor (RXR), which binds to specific DNA sequences in the promoter region of target genes, leading to their upregulation.
Biochemical and Physiological Effects:
Compound A has been shown to improve lipid metabolism by increasing fatty acid oxidation and reducing triglyceride synthesis in the liver. It also reduces inflammation by inhibiting the expression of pro-inflammatory cytokines and chemokines. In addition, Compound A improves insulin sensitivity by increasing glucose uptake and reducing gluconeogenesis in the liver.

实验室实验的优点和局限性

Compound A has several advantages for lab experiments, including its high potency and selectivity for PPARα, which allows for specific modulation of the target pathway. However, its limited solubility in aqueous solutions can pose challenges for in vitro and in vivo experiments. In addition, the potential off-target effects of Compound A on other PPAR isoforms and nuclear receptors should be carefully evaluated.

未来方向

The potential therapeutic applications of Compound A are still being explored, and several future directions can be pursued. These include investigating its efficacy in animal models of metabolic disorders, cardiovascular diseases, and cancer. Furthermore, the development of more soluble analogs of Compound A could improve its pharmacokinetic properties and facilitate its clinical translation. Finally, the identification of novel PPARα target genes and pathways could provide new insights into the mechanisms of action of Compound A and its potential therapeutic applications.

合成方法

Compound A is synthesized through a multi-step synthetic route starting from commercially available starting materials. The key step involves the reaction of 2-fluorobenzoyl chloride with 4-piperidinyl-1H-pyrazole in the presence of a base to yield the intermediate, which is then coupled with 3-phenoxypropanoic acid using a coupling agent to obtain Compound A.

科学研究应用

Compound A has been extensively studied for its potential therapeutic applications in various diseases, including metabolic disorders, cardiovascular diseases, and cancer. Several preclinical studies have demonstrated the potential of Compound A in improving lipid metabolism, reducing inflammation, and improving insulin sensitivity.

属性

IUPAC Name

N-[2-[1-(2-fluorobenzoyl)piperidin-4-yl]pyrazol-3-yl]-3-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN4O3/c25-21-9-5-4-8-20(21)24(31)28-15-11-18(12-16-28)29-22(10-14-26-29)27-23(30)13-17-32-19-6-2-1-3-7-19/h1-10,14,18H,11-13,15-17H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEJSSNGYUJCDTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=CC=N2)NC(=O)CCOC3=CC=CC=C3)C(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{1-[1-(2-fluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。